cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride
Description
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Properties
IUPAC Name |
cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H90N13O14P.ClH.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,71,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86);1H;;1H2/q;;+3;/p-2/b38-23-,50-32-,55-33-;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGILFMTUCMTNCZ-MAQCMGFJSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)N7)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(/C(=C/C8=N/C(=C(\C4=N5)/C)/C(C8(C)C)CCC(=O)N)/N7)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H91ClCoN13O15P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1383.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78091-12-0, 58288-50-9 | |
| Record name | Hydroxocobalamin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078091120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxocobalamin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride is a complex coordination compound featuring cobalt in the +3 oxidation state. This compound is notable for its structural and functional similarities to vitamin B12 (cobalamin), which plays critical roles in various biological processes.
- Molecular Formula : C63H88CoN14O14P
- Molecular Weight : 1355.4 g/mol
- IUPAC Name : cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,...]
Biological Activity
Cobalt-containing compounds are known for their biological significance due to their involvement in enzymatic reactions and cellular processes. The specific compound discussed exhibits several biological activities:
- Enzymatic Function : As a cofactor for various enzymes involved in metabolism.
- Hematopoiesis : Similar to vitamin B12's role in stimulating reticulocytes and aiding in the formation of deoxyribonucleotides from ribonucleotides.
- Antioxidant Activity : Potentially involved in maintaining reduced sulfhydryl groups necessary for many enzyme systems.
- Neuroprotective Effects : Recent studies suggest that cobalamin derivatives may have protective effects against neurodegenerative diseases .
The mechanism of action of cobalt(3+) compounds involves several pathways:
- Methylation Reactions : Cobalt is essential for the conversion of methylmalonate to succinate and the synthesis of methionine from homocysteine.
Study on Neuroprotection
A study highlighted the neuroprotective effects of cobalamin derivatives in models of neurodegeneration. The findings indicated that these compounds could reduce oxidative stress markers and improve cognitive function in animal models .
Hematological Impacts
Research has shown that cobalt-based compounds can stimulate erythropoiesis (the production of red blood cells), supporting their potential use in treating anemia .
Data Table: Summary of Biological Activities
Scientific Research Applications
Biochemical Applications
1.1 Enzyme Mimics
Cobalt(3+) complexes can act as enzyme mimics due to their ability to facilitate redox reactions. These complexes are structurally similar to metalloenzymes and can catalyze reactions typically mediated by natural enzymes. For instance, they have been studied for their potential to mimic the activity of vitamin B12-dependent enzymes involved in methylation processes.
1.2 Vitamin B12 Analogues
The compound is a derivative of vitamin B12 (cobalamin), which plays a crucial role in various biological processes including DNA synthesis and cellular metabolism. Research has shown that modifications to the cobalt center can enhance the biological activity of these compounds or alter their interaction with cellular components. Studies have indicated that such analogues may help in treating vitamin B12 deficiency-related conditions such as pernicious anemia and neurological disorders .
Medicinal Chemistry
2.1 Anticancer Agents
Cobalt(3+) complexes have been investigated for their potential as anticancer agents. The unique coordination properties of cobalt allow for the design of compounds that can selectively target cancer cells while minimizing effects on healthy tissues. Preclinical studies have demonstrated that certain cobalt complexes exhibit cytotoxicity against various cancer cell lines .
2.2 Drug Delivery Systems
The ability of cobalt complexes to form stable coordination compounds makes them suitable for drug delivery applications. They can be engineered to encapsulate therapeutic agents and release them in a controlled manner within biological systems. This property is particularly beneficial for enhancing the bioavailability of poorly soluble drugs .
Materials Science
3.1 Catalysts in Organic Synthesis
Cobalt(3+) complexes are utilized as catalysts in organic synthesis due to their ability to facilitate various chemical transformations. They have been employed in reactions such as hydrogenation and oxidation processes, making them valuable tools in synthetic organic chemistry .
3.2 Magnetic Materials
Research has explored the use of cobalt-based complexes in developing magnetic materials for applications in data storage and spintronics. The magnetic properties of cobalt complexes can be tuned through ligand modification, leading to materials with desirable magnetic characteristics .
Data Tables and Case Studies
Chemical Reactions Analysis
Ligand Substitution Reactions
The axial ligands (hydroxide, phosphate) undergo substitution under varying conditions:
-
Hydroxide Replacement: In acidic media, the hydroxide ligand is replaced by stronger field ligands (e.g., CN⁻, SCN⁻) via associative mechanisms. For example:
This substitution is critical in forming derivatives like cyanocobalamin analogs . -
Phosphate Displacement: The phosphate group participates in nucleophilic substitution with alcohols or amines, facilitated by Lewis acids (e.g., Sc³⁺, Y³⁺) .
Redox Interconversion
The cobalt center undergoes reversible oxidation-state changes:
Nitrile Activation
The complex activates nitriles (R–C≡N) via hydroperoxo intermediates:
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Step 1: Formation of cobalt(III)-hydroperoxo species:
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Step 2: Nucleophilic attack on nitrile carbon:
This pathway is pH-dependent and favored under mildly acidic conditions (pH 5–7) .
Hydroxylation Reactions
The corrin ring undergoes regioselective hydroxylation:
-
Substrate: Aliphatic C–H bonds (e.g., methyl groups on the corrin ring).
-
Mechanism: Radical rebound via Co(IV)-oxo intermediates:
Kinetic isotope effects (KIE ≈ 1) suggest concerted C–H bond cleavage .
Acid-Base Reactivity
The hydroxide ligand exhibits pH-dependent behavior:
-
pKa of Co(III)-OH: ~7.7, enabling proton transfer in biological systems .
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Deprotonation: At pH > 8, forms Co(III)-O⁻, enhancing electrophilicity for substrate binding .
Stability and Decomposition
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Thermal Degradation: Above 60°C, the corrin ring decomposes via β-elimination, releasing dimethylbenzimidazole .
-
Photolysis: UV light induces ligand-to-metal charge transfer, generating reactive oxygen species .
Key Research Findings:
-
Spin-State Dependence: Larger ligand substituents (e.g., adamantyl) stabilize high-spin Co(III), accelerating nitrile activation by 10³-fold compared to low-spin analogs .
-
Lewis Acid Effects: Y³⁺ or Sc³⁺ enhance nitrile conversion efficiency by polarizing the hydroperoxo ligand .
-
Biological Relevance: The complex’s redox flexibility enables artificial water oxidation and drug metabolite synthesis .
Preparation Methods
Biosynthetic and Semi-Synthetic Approaches
Given the complexity of the molecule, total chemical synthesis is extremely challenging and inefficient. Therefore, preparation often relies on:
Microbial fermentation : Certain bacteria and archaea naturally produce cobalamin derivatives. Culturing these microorganisms under optimized conditions yields corrinoid precursors.
Chemical modification of natural cobalamins : Hydroxocobalamin hydrochloride, a commercially available cobalamin form, serves as a starting material. Chemical reactions modify its side chains or axial ligands to obtain the target compound.
Cobalt(III) Insertion
Insertion of cobalt(III) into the corrin ring is a critical step, often achieved by:
Treating the corrin precursor with cobalt(II) salts under aerobic or controlled oxidative conditions to oxidize cobalt(II) to cobalt(III).
Using cobalt(III) salts directly under acidic or neutral conditions.
This step requires precise pH and redox control to ensure the correct cobalt oxidation state and coordination environment.
Attachment of the Nucleotide Moiety
The nucleotide loop containing 5-(5,6-dimethylbenzimidazol-1-yl) is attached via a phosphodiester bond to the ribose moiety of the corrin ring. This involves:
Activation of the phosphate group on the nucleotide.
Coupling with the hydroxyl groups on the corrin sugar.
This step typically uses coupling agents or enzymatic catalysis to achieve regio- and stereoselectivity.
Purification Techniques
Purification is performed using advanced chromatographic methods such as:
Reversed-phase high-performance liquid chromatography (RP-HPLC) : Effective for separating vitamin B12 analogs including hydroxocobalamin, methylcobalamin, and cyanocobalamin.
Ion-exchange chromatography : For separating charged species and removing impurities.
Crystallization : To obtain the compound in solid, pure form.
Analytical Data Supporting Preparation
Summary Table of Preparation Steps
| Step | Description | Key Conditions / Notes |
|---|---|---|
| 1. Corrin macrocycle source | Biosynthesis or isolation from microorganisms | Optimized fermentation conditions |
| 2. Cobalt insertion | Incorporation of Co(III) into corrin ring | Redox-controlled environment, pH control |
| 3. Nucleotide attachment | Coupling of 5,6-dimethylbenzimidazole nucleotide | Phosphate activation, coupling agents or enzymes |
| 4. Functional group modification | Hydroxylation, phosphorylation, amide formation | Controlled chemical reactions |
| 5. Purification | RP-HPLC, ion-exchange chromatography, crystallization | Achieves ≥95% purity |
Research Findings and Considerations
The use of reversed-phase HPLC is well-documented for isolating and purifying vitamin B12 analogs, including cobalt(III) corrinoids.
The compound’s stability and purity are highly dependent on maintaining cobalt in the +3 oxidation state during synthesis and storage.
Semi-synthetic derivatization of hydroxocobalamin hydrochloride is a practical approach to obtain this compound with high yield and purity.
Due to the complexity and sensitivity of the molecule, all preparation steps require stringent control of reaction conditions, including temperature, pH, and oxygen levels.
The final compound is typically handled as a hydrochloride salt with hydroxide counterions to maintain solubility and stability.
Q & A
Q. Basic Research Focus
- UV-Vis Spectroscopy : Confirm Co(III) coordination via characteristic α/β absorption bands (λ ≈ 350 nm and 550 nm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₆₃H₈₈CoN₁₄O₁₄P) with <2 ppm error .
- ³¹P NMR : Identify phosphate group environments (δ ≈ -0.5 to -2.5 ppm for monoester linkages) .
How should experimental designs account for the compound’s instability in aqueous environments?
Q. Advanced Research Focus
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring to identify hydrolytic degradation pathways .
- Formulation Strategies : Use lyophilization with cryoprotectants (e.g., trehalose) to stabilize the phosphate ester moiety .
- Kinetic Analysis : Apply Arrhenius modeling to predict shelf-life under storage conditions .
What strategies mitigate challenges in achieving high yields during large-scale synthesis?
Q. Advanced Research Focus
- Catalytic Optimization : Screen palladium or ruthenium catalysts to enhance coupling efficiency of the propanoylamino side chain .
- Solvent Selection : Use dimethylacetamide (DMA) to improve solubility of hydrophobic intermediates .
- Byproduct Recycling : Implement continuous-flow systems to recover unreacted cobalt and ligands .
How can researchers validate the biological activity of this compound in enzyme-binding assays?
Q. Basic Research Focus
- Competitive Binding Assays : Use fluorescence polarization with B₁₂-dependent enzymes (e.g., methionine synthase) to measure Kd values .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess specificity .
- Mutagenesis Studies : Compare binding affinity with wild-type vs. mutant enzymes to identify critical interaction sites .
What computational methods are suitable for predicting the compound’s redox behavior?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate redox potentials (E°') of Co(III)/Co(II) couples in varying protonation states .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict reduction susceptibility in aqueous media .
- Electrochemical Validation : Compare computational results with cyclic voltammetry data using a three-electrode system .
How can isotopic labeling enhance mechanistic studies of cobalt-ligand exchange?
Q. Advanced Research Focus
- ¹⁸O Labeling : Track phosphate group hydrolysis via LC-MS to identify nucleophilic attack sites .
- ⁵⁷Co Mössbauer Spectroscopy : Probe electronic environment changes during ligand substitution .
- Pulse Radiolysis : Monitor transient Co(II) species formation during redox cycling .
What are best practices for handling and storing this compound to prevent degradation?
Q. Basic Research Focus
- Storage Conditions : Store lyophilized powder at -80°C under argon to minimize oxidation and hydrolysis .
- Reconstitution Protocol : Use degassed, neutral pH buffers (e.g., 20 mM HEPES) for aqueous solutions .
- Safety Measures : Follow GHS guidelines for cobalt compounds (e.g., PPE for inhalation/contact risks) .
How can researchers address discrepancies in reported bioactivity across cell-based assays?
Q. Advanced Research Focus
- Cell Line Validation : Use CRISPR-edited lines lacking endogenous B₁₂ transporters to isolate compound-specific effects .
- Metabolomic Profiling : Correlate activity with intracellular adenosylcobalamin levels via LC-MS/MS .
- Dose-Response Modeling : Apply Hill equation analysis to differentiate efficacy (EC₅₀) from off-target effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
